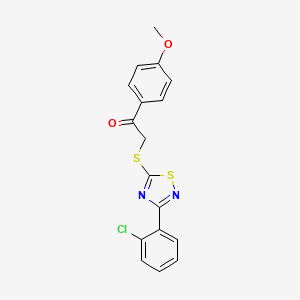

2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-methoxyphenyl)ethanone

描述

This compound features a 1,2,4-thiadiazole core substituted at position 3 with a 2-chlorophenyl group and at position 5 with a thioether-linked ethanone moiety. The ethanone group is further substituted with a 4-methoxyphenyl ring, contributing to its unique electronic and steric profile.

属性

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2S2/c1-22-12-8-6-11(7-9-12)15(21)10-23-17-19-16(20-24-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDOFUIOMNZZNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-methoxyphenyl)ethanone typically involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form the intermediate 2-chlorobenzoylthiosemicarbazide. This intermediate is then cyclized to form the 1,2,4-thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with 4-methoxyacetophenone under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-methoxyphenyl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Structural Characteristics

The compound's structure includes:

- A 2-chlorophenyl group

- A thiadiazole ring

- An ethanone functional group linked to a 4-methoxyphenyl group

These features suggest potential interactions with various biological targets, enhancing its pharmacological profile.

Compounds containing thiadiazole structures have been reported to exhibit a wide range of biological activities, including:

Anticancer Activity

Research indicates that 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-methoxyphenyl)ethanone may act as an effective anticancer agent. Studies utilizing molecular docking techniques have shown that similar compounds can effectively bind to active sites of proteins involved in cancer proliferation and resistance mechanisms. This binding affinity can lead to inhibition of tumor growth and survival pathways in various cancer cell lines.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structural components allow it to interact with bacterial membranes or inhibit essential bacterial enzymes, potentially leading to effective treatments against resistant strains of bacteria. The specific interactions and mechanisms are subjects of ongoing research.

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

- Anticancer Studies : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

- Antimicrobial Evaluations : Another research effort focused on evaluating the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth effectively, showcasing its potential as a lead compound for developing new antibiotics.

Comparative Analysis Table

| Compound Name | Structural Features | Biological Activity | Notable Differences |

|---|---|---|---|

| This compound | Thiadiazole ring with chlorophenyl substitution | Anticancer and antimicrobial | Unique combination enhances selectivity |

| N-(5-benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | Benzylthio group | Anticancer activity | Contains a benzyl group instead |

| 5-(benzothiazol-2-yl)-N-(4-methylphenyl)acetamide | Benzothiazole moiety | Antimicrobial properties | Lacks thiadiazole structure |

作用机制

The mechanism of action of 2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Inhibiting Enzymes: It can inhibit certain enzymes involved in inflammatory and cancer pathways.

Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.

Interfering with DNA/RNA: It can interact with DNA or RNA, affecting gene expression and protein synthesis.

相似化合物的比较

Structural Comparisons

Heterocyclic Core Variations :

- Triazole vs. Thiadiazole: The target compound’s 1,2,4-thiadiazole core differs from triazole-based analogs (e.g., 1-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)ethanone, 12a in ). Thiadiazoles are more electron-deficient due to sulfur’s electronegativity, which may alter reactivity and binding compared to triazoles . Thiadiazoles often exhibit greater metabolic stability, whereas triazoles may engage in hydrogen bonding via their nitrogen atoms .

Substituent Effects :

- Chlorophenyl vs. Methoxyphenyl: The 2-chlorophenyl group in the target compound increases lipophilicity compared to the 4-methoxyphenyl substituent in 12a (). This could enhance cellular uptake but reduce aqueous solubility . In , a triazole analog with a 4-chlorophenyl group (attached to quinoline) shows how chloro substituents can influence steric interactions in biological targets .

- Methoxy vs. Fluoro Substituents: Fluorophenyl-containing analogs (e.g., 1-(4-fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone, 3d in ) demonstrate enhanced metabolic stability and target affinity due to fluorine’s electronegativity. The target’s methoxy group may offer weaker electron-donating effects but better solubility .

生物活性

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-methoxyphenyl)ethanone is a complex organic molecule that belongs to the class of thiadiazole derivatives. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound suggest interactions with various biological targets, making it a candidate for further research in drug development.

Structural Overview

The compound consists of:

- A thiadiazole ring , which is known for diverse biological activities.

- A 2-chlorophenyl group attached to the thiadiazole ring.

- An ethanone moiety linked to a 4-methoxyphenyl group .

This structural combination may enhance its selectivity and potency against specific biological targets compared to other derivatives.

Antimicrobial Properties

Thiadiazole derivatives have been reported to exhibit significant antimicrobial activities. Research indicates that compounds similar to this compound show effectiveness against various bacterial strains. For instance:

- Activity against Gram-positive and Gram-negative bacteria : Studies have shown moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Fungal activity : The compound has also demonstrated antifungal properties against strains such as Candida albicans .

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been widely studied. Research suggests that this compound may inhibit cancer cell proliferation through various mechanisms:

- Inhibition of DNA replication : The compound may disrupt nucleic acid synthesis, leading to cell death.

- Induction of apoptosis : Similar compounds have shown ability to induce apoptotic pathways in cancer cells .

The mechanism through which this compound exerts its biological effects involves:

- Enzyme inhibition : The compound interacts with specific enzymes involved in microbial and cancer cell metabolism.

- Disruption of cellular processes : By targeting DNA replication and protein synthesis pathways, the compound can lead to significant cellular dysfunction.

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiadiazole derivatives:

- Antimicrobial Study : A study evaluated various thiadiazole compounds against Bacillus cereus and found significant antibacterial activity .

- Cytotoxicity Assays : Flow cytometry assays demonstrated that related compounds induced apoptosis in cancer cell lines such as MCF-7 and A549 .

- Molecular Docking Studies : Interaction studies using molecular docking techniques have shown that thiadiazole derivatives can effectively bind to active sites of target proteins involved in cancer proliferation .

常见问题

Q. Basic Characterization

- ¹H NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm for substituted phenyl groups) and methyl/methoxy protons (δ 3.8–4.3 ppm) .

- IR : Thioether (C–S, ~650 cm⁻¹) and ketone (C=O, ~1680 cm⁻¹) stretches confirm functional groups .

Advanced Analysis - Contradictions in elemental analysis : Minor discrepancies (e.g., ±0.1% in carbon content) may arise from hygroscopicity. Drying under vacuum or using Karl Fischer titration resolves this .

- Mass spectrometry : High-resolution MS (e.g., m/z 453 [M⁺] for analogs) verifies molecular weight .

How is the antimicrobial potential of this compound evaluated?

Q. Basic Screening

- MIC/MBC assays : Test against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive strains. For analogs, MIC values range from 31.25–125 µg/mL .

- Structural analogs : Substituting N-methyl with N-ethyl groups reduces MBC from 125 to 62.5 µg/mL, suggesting steric effects on membrane penetration .

Advanced Mechanistic Studies - Molecular docking : Predict binding to bacterial targets (e.g., DNA gyrase) using software like AutoDock. Validate with fluorescence quenching or SPR .

- Resistance profiling : Compare activity against wild-type vs. efflux pump-deficient strains to assess transport mechanisms .

How can molecular docking guide the design of derivatives with enhanced activity?

Q. Basic Protocol

- Target selection : Prioritize enzymes critical to bacterial survival (e.g., dihydrofolate reductase).

- Docking parameters : Use Lamarckian genetic algorithms with grid sizes adjusted for ligand flexibility .

Advanced Applications - SAR insights : Docking reveals that the 4-methoxyphenyl group enhances hydrophobic interactions, while the thiadiazole-thioether moiety contributes to hydrogen bonding .

- Free energy calculations : MM-PBSA/GBSA estimates binding affinities to rank derivatives .

What strategies resolve contradictions in spectral or elemental analysis data?

Q. Basic Troubleshooting

- Recrystallization : Repeated crystallization in methanol/water (1:1) removes impurities affecting NMR peaks .

- Deuterated solvents : Use DMSO-d₆ for ¹H NMR to avoid proton exchange artifacts .

Advanced Techniques - 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm connectivity .

- X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms (e.g., thiol vs. thione) .

How do substituents on the thiadiazole and aryl rings influence bioactivity?

Q. Basic SAR Trends

- Electron-withdrawing groups : 2-Chlorophenyl enhances electrophilicity, improving target binding .

- Methoxy substitution : 4-Methoxyphenyl increases lipophilicity, enhancing membrane permeability .

Advanced Modifications - Heterocycle replacement : Replacing thiadiazole with triazole alters π-stacking interactions.

- Pro-drug design : Esterification of the ketone improves solubility and bioavailability .

What are the challenges in synthesizing inorganic/organic salts of this compound?

Q. Basic Synthesis

- Inorganic salts : React with NaOH/KOH in water, followed by methanol recrystallization .

- Organic salts : Use diethylamine or morpholine in propan-2-ol. Evaporate solvent for crystalline products .

Advanced Characterization - Thermal stability : TGA/DSC assesses decomposition temperatures.

- Solubility profiling : Compare salt forms in PBS (pH 7.4) to optimize pharmacokinetics .

How can researchers address scalability issues in multistep syntheses?

Q. Basic Scale-Up

- Catalyst recycling : Recover Bleaching Earth Clay via filtration for reuse .

- Continuous flow systems : Improve heat management and reduce reaction times .

Advanced Engineering - Process analytical technology (PAT) : In-line IR/NIR monitors reaction progress in real time.

- Green chemistry : Replace PEG-400 with biodegradable solvents (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。